1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11-4-5-16-12(7-11)3-2-6-18(16)17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h4-5,7-10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLXDWIXLSFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Preparation of 3,5-dinitrobenzoyl chloride: This is achieved by reacting 3,5-dinitrobenzoic acid with thionyl chloride or phosphorus pentachloride
Acylation of 6-methyl-1,2,3,4-tetrahydroquinoline: The 3,5-dinitrobenzoyl chloride is then reacted with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Reduction Reactions
The 3,5-dinitrobenzoyl group is highly susceptible to catalytic hydrogenation or chemical reduction. Based on precedents with similar nitroaromatic systems (e.g., electrochemical reduction of nitrothiophenes ):
-
Nitro Group Reduction : Under hydrogenation (H₂, Pd/C or Pt/C), the nitro groups are reduced to amines. For example:
This reaction may proceed stepwise, with partial reduction intermediates possible under controlled conditions.
Nucleophilic Substitution
The electron-deficient aromatic ring of the 3,5-dinitrobenzoyl moiety facilitates nucleophilic aromatic substitution (SNAr). For instance:
-
Methoxy Substitution : Reaction with sodium methoxide at elevated temperatures replaces nitro groups with methoxy groups (analogous to reactions in ):
Cyclization and Ring Expansion
The tetrahydroquinoline core enables cyclopropanation and annulation reactions. For example:
-
Cyclopropanation : Diazomethane in the presence of water can induce cyclopropane formation at the tetrahydroquinoline’s bridgehead (as seen in ):
Acid/Base-Mediated Rearrangements
Under acidic or basic conditions, the tetrahydroquinoline skeleton may undergo ring-opening or contraction. For instance:
-
Hydrolysis : Strong acids (e.g., H₂SO₄) hydrolyze the benzamide bond to yield 6-methyl-THQ and 3,5-dinitrobenzoic acid (similar to ):
Oxidation Reactions
The tetrahydroquinoline ring is prone to oxidation:
Electrochemical Behavior
The nitro groups undergo electrochemical reduction, as demonstrated for structurally related nitroheterocycles :
| Parameter | Value |
|---|---|
| Reduction Potential (E₁/₂) | −500 mV (vs. SCE) for nitro groups |
| Mechanism | Sequential 4-electron reduction per nitro group |
Functional Group Compatibility
The compound’s reactivity is influenced by steric and electronic effects:
-
The 6-methyl group hinders electrophilic substitution at the tetrahydroquinoline’s ortho positions.
-
The electron-withdrawing nitro groups deactivate the benzoyl ring toward electrophilic attack.
Scientific Research Applications
1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the quinoline core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Tetrahydroquinoline Derivatives
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| 1-(3,5-Dinitrobenzoyl)-6-methyl-THQ* | Tetrahydroquinoline | 6-methyl, 3,5-dinitrobenzoyl | ~343.3 (estimated) | High polarity, potential bioactivity |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | Tetrahydroquinoline | 6-methyl | 147.22 | Regulatory-listed; mild toxicity |
| 2-Methyl-5-hydroxy-THQ | Tetrahydroquinoline | 2-methyl, 5-hydroxy | ~163.2 (estimated) | Analgesic activity (1/8 morphine) |
| 1,4-Diethyl-tetrahydroquinoxaline | Tetrahydroquinoxaline | 1,4-diethyl | ~206.3 (estimated) | Synthetic intermediate |
*THQ = Tetrahydroquinoline
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dinitrobenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl and hydroxy groups in simpler derivatives. This difference may enhance electrophilic reactivity or alter binding affinities in biological systems .
- Bioactivity: While 2-methyl-5-hydroxy-THQ exhibits analgesic activity, the nitro and benzoyl groups in the target compound could confer distinct pharmacological profiles, such as kinase inhibition or antimicrobial activity, though direct evidence is lacking .
- Synthetic Complexity: The synthesis of 1-(3,5-dinitrobenzoyl)-6-methyl-THQ likely involves multi-step reactions (e.g., benzoylation of 6-methyl-THQ with 3,5-dinitrobenzoyl chloride), contrasting with simpler alkylation or condensation routes used for 1,4-diethyl-tetrahydroquinoxaline .
Biological Activity
1-(3,5-Dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the condensation of 3,5-dinitrobenzoyl chloride with 6-methyl-1,2,3,4-tetrahydroquinoline in the presence of suitable solvents and reagents. This method allows for the introduction of the dinitrobenzoyl group into the tetrahydroquinoline structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, various synthesized tetrahydroquinolines were screened for their anticancer activity against several cancer cell lines including H460 (lung carcinoma), DU145 (prostate carcinoma), and MCF7 (breast adenocarcinoma). The results indicated that compounds with aryl substitutions significantly increased antiproliferative effects. Specifically:
- Compound 3c demonstrated an IC50 value of 4.9 μM against H460 cells.
- Compound 3b and 3e showed moderate activity with IC50 values of 30.7% and 32.5% in H460 cells respectively .
These findings suggest that modifications in the aryl groups can enhance the efficacy of tetrahydroquinoline derivatives.
The mechanism by which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that tetrahydroquinolines can induce programmed cell death in malignant cells.
- Targeting Specific Receptors: Similar compounds have been shown to act on various receptors including NMDA receptors and serotonin transporters .
Case Studies
Several case studies have investigated the biological activity of related tetrahydroquinoline compounds:
- A study on L-689560 , a potent NMDA antagonist derived from tetrahydroquinoline, demonstrated significant neuroprotective effects in animal models .
- Another study highlighted the bradykinin antagonistic properties of a specific tetrahydroquinoline derivative isolated from marine sources .
These studies underline the therapeutic potential of tetrahydroquinolines in treating neurological disorders and cancer.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the tetrahydroquinoline structure affect its biological activity. Key observations include:
- The presence of electron-withdrawing groups (like nitro groups) enhances biological activity.
- Substituents at specific positions on the aromatic ring significantly alter potency against various cancer cell lines.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(3,5-dinitrobenzoyl)-6-methyl-1,2,3,4-tetrahydroquinoline?
- Methodological Answer : The synthesis typically involves introducing the 3,5-dinitrobenzoyl group to 6-methyl-1,2,3,4-tetrahydroquinoline via acylation. Key steps include:
- Reagents : Use 3,5-dinitrobenzoyl chloride as the acylating agent under inert conditions.
- Solvents : Anhydrous dichloromethane or THF to minimize hydrolysis.
- Catalysts : Triethylamine or DMAP to enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/ethyl acetate).
Reference: Synthesis pathways for substituted tetrahydroquinolines .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 8.5–9.0 ppm for dinitrobenzoyl) and methyl groups (δ 1.2–1.5 ppm).
- MS (ESI) : Molecular ion [M+H]⁺ expected at m/z 357.3.
- Purity : HPLC (C18 column, 70:30 acetonitrile/water) with retention time ~12–14 minutes.
Reference: Analytical validation for tetrahydroquinoline derivatives .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers under nitrogen at 4°C to prevent degradation.
Reference: General safety protocols for tetrahydroquinoline derivatives .
Advanced Research Questions
Q. What strategies optimize the synthesis of bifunctional tetrahydroquinoline derivatives with dual substituents?
- Methodological Answer :
- Sequential Functionalization : Introduce methyl and nitro groups stepwise to avoid steric clashes.
- Catalytic Systems : Pd-mediated cross-coupling for aryl groups (e.g., Suzuki-Miyaura) after core formation.
- Regioselectivity : Use directing groups (e.g., Boc protection) to control substitution positions.
- Yield Challenges : Bifunctional derivatives often yield <50% due to competing side reactions; optimize via high-dilution conditions.
Reference: Bifunctional tetrahydroquinoline synthesis challenges .
Q. How do electron-withdrawing groups (e.g., nitro) affect the compound’s reactivity in biological or catalytic applications?
- Methodological Answer :
- Electrophilicity : Nitro groups enhance electrophilic character, improving interactions with nucleophilic biological targets (e.g., enzyme active sites).
- Stability : Increased resistance to oxidation but may reduce solubility; counterbalance with polar co-solvents (e.g., DMSO).
- Experimental Design : Compare activity of nitro-substituted analogs vs. non-nitro derivatives in enzyme inhibition assays.
Reference: Fluorinated analog reactivity studies .
Q. How can researchers resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?
- Methodological Answer :
- Solvent Effects : Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d6) to assess shifts.
- Dynamic Effects : Variable-temperature NMR to identify conformational equilibria.
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Collaborative Databases : Submit data to PubChem or CAS for community validation.
Reference: Analytical discrepancies in tetrahydroquinoline derivatives .
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to model binding poses.
- MD Simulations : GROMACS for stability analysis (10–100 ns trajectories).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
Reference: Structure-activity relationship (SAR) modeling .
Q. How to design analogs with enhanced biological activity while maintaining low toxicity?
- Methodological Answer :
- Scaffold Hybridization : Merge tetrahydroquinoline with pharmacophores like ibuprofen (e.g., hybrid molecules ).
- Toxicity Screening : Use zebrafish embryo models (LC50) for rapid in vivo assessment.
- Selectivity : Introduce bulky substituents (e.g., tert-butyl) to reduce off-target interactions.
Reference: Hybrid molecule design strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
